N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-28-19-8-4-5-16-13-20(29-21(16)19)22(27)24-14-15-9-11-26(12-10-15)23-25-17-6-2-3-7-18(17)30-23/h2-8,13,15H,9-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGGZEAXCALPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide, primarily targets G-protein-coupled receptor kinase (GRK)-2 and -5 . These are emerging therapeutic targets for the treatment of cardiovascular disease.
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking and signaling. This can lead to changes in the downstream effects of these pathways, including receptor desensitization and signaling.
Result of Action
The molecular and cellular effects of the compound’s action would be primarily related to its inhibitory effects on GRK-2 and -5. This could potentially lead to alterations in cardiovascular function, given the role of these targets in cardiovascular disease.
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- CAS Number : 1797725-55-3
This compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes. Its mechanism of action includes:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in the metabolism of neurotransmitters, which may enhance dopaminergic and serotonergic signaling pathways.
- Receptor Modulation : It acts as a modulator at various receptor sites, including dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic effects:
Antidepressant Effects
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The results indicated an increase in locomotor activity and a decrease in immobility time in the forced swim test, suggesting its potential as an antidepressant agent.
Neuroprotective Properties
Research has indicated that this compound may possess neuroprotective properties, particularly against oxidative stress-induced neuronal damage. In vitro studies showed that it could reduce cell death in neuronal cultures exposed to toxic agents.
Anticancer Activity
Preliminary studies have suggested that this compound may have anticancer properties. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis.
Table 1: Summary of Biological Activities
Notable Research Findings
- Antidepressant Study : A double-blind study involving rodents showed that treatment with the compound resulted in a significant reduction in depressive-like behaviors compared to control groups.
- Neuroprotection Research : In vitro experiments demonstrated that the compound could mitigate neuronal apoptosis induced by glutamate toxicity, implicating its role as a neuroprotective agent.
- Cancer Research : A series of assays on human cancer cell lines revealed that the compound could inhibit tumor growth through apoptosis induction via caspase activation pathways.
Q & A
Q. What are the established synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran-2-carboxamide core followed by coupling with the benzo[d]oxazole-piperidine moiety. Key steps include:
- Carboxylic acid activation : Use coupling agents like EDC/HOBt to react 7-methoxybenzofuran-2-carboxylic acid with the amine intermediate (e.g., (1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methanamine) under inert atmosphere .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency.
- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., from ethanol) to achieve >95% purity. Yield optimization (80–92%) is achieved by varying stoichiometry and catalyst loading .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR in DMSO- or CDCl to confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, benzofuran protons at δ 6.8–7.5 ppm) and carbon backbone .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] with <2 ppm error) .
- HPLC : Ensure ≥98% purity using C18 columns with acetonitrile/water mobile phases .
Q. What are the primary pharmacological targets hypothesized for this compound?
Methodological Answer: Based on structural analogs (e.g., benzofuran-piperidine hybrids), potential targets include:
- Sigma-1 receptors : Implicated in neuroprotection and CNS disorders. Competitive binding assays using -Pentazocine can quantify affinity .
- Enzyme inhibition : Assess activity against kinases (e.g., via ADP-Glo™ assays) or proteases (fluorogenic substrates) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target affinity?
Methodological Answer:
- Quantum chemical calculations : Optimize geometry using DFT (B3LYP/6-31G*) to identify reactive sites for functionalization .
- Molecular docking (AutoDock/Vina) : Predict binding modes to sigma-1 receptors or enzymes. Focus on piperidine-methyl interactions with hydrophobic pockets .
- MD simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives .
Q. How can conflicting data on synthesis yields or bioactivity be resolved?
Methodological Answer:
- Reproducibility checks : Standardize solvents, catalysts (e.g., Pd/C for hydrogenation), and purification protocols .
- Dose-response curves : Re-evaluate bioactivity (IC) across multiple assays (e.g., cell viability vs. enzymatic inhibition) to rule out false positives .
- Statistical analysis : Apply ANOVA to identify variables (e.g., temperature, pH) causing yield discrepancies .
Q. What protocols ensure stability and solubility in preclinical studies?
Methodological Answer:
- Solubility screening : Test in PBS, DMSO, and PEG-400 at physiological pH. Use sonication for colloidal dispersion .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways (HPLC-MS monitoring) .
- Lyophilization : Stabilize as a hydrochloride salt for long-term storage .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., -NO) at benzofuran-C5 to enhance receptor affinity .
- Bioisosteric replacement : Substitute methoxy with trifluoromethyl to improve metabolic stability .
- In vitro assays : Compare IC values of derivatives against wild-type/mutant targets to map critical residues .
Q. What in vitro models are suitable for assessing metabolic pathways?
Methodological Answer:
- Hepatic microsomes : Incubate with NADPH (37°C, 1 hr) and analyze metabolites via LC-MS/MS. Identify CYP450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4) .
- Recombinant enzymes : Express human CYPs in insect cells to quantify isoform-specific metabolism .
Q. How can synergistic effects with existing therapeutics be evaluated?
Methodological Answer:
- Combination index (CI) : Use Chou-Talalay method in cell lines (e.g., MCF-7). CI <1 indicates synergy .
- Transcriptomic profiling : RNA-seq to identify pathways upregulated in combination vs. monotherapy .
Q. What strategies mitigate polymorphism risks during formulation?
Methodological Answer:
- Polymorph screening : Recrystallize from 10+ solvent systems (e.g., EtOH, acetone) and characterize via PXRD/DSC .
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the desired polymorph .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
